2-Phenyl-1-oxaspiro[2.5]octane

Catalog No.
S3340409
CAS No.
37545-92-9
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1-oxaspiro[2.5]octane

CAS Number

37545-92-9

Product Name

2-Phenyl-1-oxaspiro[2.5]octane

IUPAC Name

2-phenyl-1-oxaspiro[2.5]octane

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-3-7-11(8-4-1)12-13(14-12)9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

NEVVTFWFRCKGLF-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(O2)C3=CC=CC=C3

Canonical SMILES

C1CCC2(CC1)C(O2)C3=CC=CC=C3

Synthesis:

-Phenyl-1-oxaspiro[2.5]octane is a synthetic organic compound. Its synthesis has been reported in various scientific publications, with modifications and improvements documented over time. One such method involves the intramolecular cyclization of a precursor molecule, 2-phenylethyl 2-hydroxyethyl ether, using Lewis acid catalysts like boron trifluoride etherate.

Applications:

While research on 2-Phenyl-1-oxaspiro[2.5]octane itself is limited, its chemical structure holds potential for various scientific applications:

  • Organic synthesis

    The unique ring structure of 2-Phenyl-1-oxaspiro[2.5]octane can potentially serve as a building block for the synthesis of more complex organic molecules with specific properties. Researchers have explored its use as a precursor for the synthesis of spirocyclic lactones, a class of compounds with diverse biological activities [].

  • Material science

    The rigid and non-aromatic nature of the spirocyclic ring system in 2-Phenyl-1-oxaspiro[2.5]octane has prompted investigations into its potential applications in material science. Studies suggest its use in the development of new liquid crystals with specific properties like thermal stability and birefringence.

  • Medicinal chemistry

    The presence of the phenyl group and the oxaspirocyclic ring system in 2-Phenyl-1-oxaspiro[2.5]octane provides a framework for exploring potential biological activities. However, specific research on the medicinal properties of 2-Phenyl-1-oxaspiro[2.5]octane itself is scarce.

Future directions:

  • Developing new synthetic methods for 2-Phenyl-1-oxaspiro[2.5]octane with improved efficiency and scalability.

  • Investigating its potential as a precursor for the synthesis of novel and functionalized molecules with specific desired properties.

  • Exploring its applications in material science and medicinal chemistry through systematic studies and evaluations.

2-Phenyl-1-oxaspiro[2.5]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which consists of a six-membered cyclohexane ring and a five-membered ring connected through an ether oxygen atom. The chemical formula for this compound is C13H16OC_{13}H_{16}O . The presence of the phenyl group attached to the cyclohexane ring enhances its structural complexity and potential reactivity. This compound belongs to the class of spirocyclic ethers, which are known for their distinctive conformational properties due to the bridging oxygen atom.

The chemical reactivity of 2-Phenyl-1-oxaspiro[2.5]octane is influenced by its spirocyclic structure. Notably, it can undergo various reactions typical of spirocyclic compounds, including:

  • Ring-opening Reactions: The epoxide-like structure allows for nucleophilic attack, leading to ring-opening reactions that can be stereoselective. This is particularly significant in organic synthesis, where such transformations can yield valuable intermediates .
  • Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming new cyclic structures when reacted with suitable reagents .

These reactions indicate its potential utility in synthetic organic chemistry.

The synthesis of 2-Phenyl-1-oxaspiro[2.5]octane has been reported through several methods, including:

  • Intramolecular Cyclization: One effective method involves the intramolecular cyclization of a precursor molecule, 2-phenylethyl 2-hydroxyethyl ether, using Lewis acid catalysts such as boron trifluoride etherate . This method allows for the formation of the desired spirocyclic structure efficiently.

These synthetic approaches highlight the compound's accessibility for further research and application.

The applications of 2-Phenyl-1-oxaspiro[2.5]octane are still being explored, but several potential uses have been identified:

  • Building Block in Organic Synthesis: Its unique structure makes it a promising precursor for synthesizing more complex organic molecules, including spirocyclic lactones .
  • Material Science: The rigid nature of its spirocyclic framework suggests possible applications in developing new liquid crystals with specific thermal and optical properties .

These applications reflect the compound's versatility in both organic synthesis and material science.

While specific interaction studies focusing on 2-Phenyl-1-oxaspiro[2.5]octane are scarce, it can be inferred that its structural characteristics may influence how it interacts with other chemical species or biological targets. Future studies could focus on elucidating these interactions to better understand its potential applications in medicinal chemistry and materials science.

Several compounds share structural similarities with 2-Phenyl-1-oxaspiro[2.5]octane, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
1-Oxaspiro[2.5]octaneSpirocyclic EtherPrecursor for various organic syntheses
1-Oxaspiro[3.5]decaneSpirocyclic EtherExhibits different conformational flexibility
1-Oxaspiro[4.5]dodecaneSpirocyclic EtherPotentially different biological activities
2-Aryl-substituted 1,5,7-trioxaspiroSpirocyclic CompoundKnown for diverse biological activities

These compounds highlight the uniqueness of 2-Phenyl-1-oxaspiro[2.5]octane due to its specific phenyl substitution and structural arrangement within the spirocyclic framework.

The synthesis of spirocyclic compounds has undergone significant refinement since the early 20th century, driven by the need to access structurally diverse scaffolds for material science and medicinal chemistry. Spirocycles, defined by two rings sharing a single atom, present unique stereoelectronic challenges due to their constrained geometries. For oxygen-containing spirocycles like 2-phenyl-1-oxaspiro[2.5]octane, intramolecular cyclization strategies have been pivotal.

A landmark advancement in this field involves the use of Lewis acid-catalyzed cyclizations to construct strained spirocyclic ethers. For instance, boron trifluoride etherate has been employed to facilitate the formation of analogous oxaspiro systems through activation of hydroxyl groups in precursor molecules. While 2-phenyl-1-oxaspiro[2.5]octane itself is not explicitly detailed in recent drug synthesis reviews, its structural analogs highlight the importance of conjugate addition reactions and oxidative lactonization in building similar frameworks.

Table 1: Key Synthetic Methods for Spirocyclic Ethers

MethodCatalyst/ReagentYield (%)Reference
Intramolecular cyclization$$ \text{BF}3\cdot\text{OEt}2 $$75–86
HydroformylationRhodium complexes60–70
Oxidative lactonizationChloranil51–86

Taxonomic Classification within Oxaspiro Chemical Families

2-Phenyl-1-oxaspiro[2.5]octane belongs to the oxaspiro family, distinguished by the presence of an oxygen atom in the smaller ring. Its IUPAC name, 2-phenyl-1-oxaspiro[2.5]octane, reflects the spiro linkage at position 1 of the oxolane (five-membered) ring and position 2 of the cyclohexane (eight-membered) system.

Comparative analysis with related oxaspiro compounds reveals distinct structural features:

Table 2: Taxonomic Comparison of Oxaspiro Compounds

CompoundRing Sizes (Oxolane/Cycloalkane)SubstituentsMolecular Formula
2-Phenyl-1-oxaspiro[2.5]octane5/6Phenyl at C2$$ \text{C}{13}\text{H}{16}\text{O} $$
1-Oxaspiro[2.5]octane-2-carbonitrile5/6Cyano at C2$$ \text{C}8\text{H}{11}\text{NO} $$
Spiro[cyclohexane-1,2'-oxolane]5/6None$$ \text{C}9\text{H}{16}\text{O} $$

The phenyl substituent at C2 introduces steric bulk and electronic modulation, distinguishing 2-phenyl-1-oxaspiro[2.5]octane from simpler homologs. This substitution pattern influences both reactivity and potential applications, as aromatic groups often enhance stability in material science contexts.

Academic Significance in Modern Synthetic Methodologies

The synthesis of 2-phenyl-1-oxaspiro[2.5]octane underscores three critical themes in contemporary organic synthesis:

  • Ring Strain Mitigation: The compound’s spiro[2.5]octane system imposes significant angle strain, necessitating precise control over cyclization conditions. Lessons from spironolactone synthesis—where rhodium-catalyzed hydroformylation and oxidative lactonization were optimized—inform strategies to balance ring closure efficiency with side-reaction suppression.

  • Functionalization of Preformed Spirocycles: While the phenyl group in 2-phenyl-1-oxaspiro[2.5]octane is introduced early in synthesis, late-stage modifications (e.g., oxidation, cross-coupling) remain underexplored. Parallels exist in fluspirilene synthesis, where halogenation and hydrogenation steps enabled functional diversification of spirocyclic intermediates.

  • Computational Guidance: Molecular modeling of the compound’s structure (PubChem CID 254814) reveals torsional stresses at the spiro center, providing a rationale for observed reactivity patterns. Such analyses aid in predicting regioselectivity in derivative synthesis.

Table 3: Strategic Considerations for Spirocyclic Ether Synthesis

ParameterImpact on SynthesisExample from Literature
Catalyst selectionDetermines cyclization efficiency$$ \text{BF}3\cdot\text{OEt}2 $$ for ether formation
Solvent polarityAffects transition state geometryTetrahydrofuran for rhodium-catalyzed steps
Temperature controlMinimizes decomposition0–5°C for sensitive intermediates

Table 1: Molecular Properties of 2-Phenyl-1-oxaspiro[2.5]octane

PropertyValueSource
Molecular FormulaC₁₃H₁₆OMultiple commercial suppliers
Molecular Weight (g/mol)188.27BLDpharm, AiFChem
CAS Registry Number37545-92-9Multiple databases
SMILES CodeC1(C2=CC=CC=C2)OC13CCCCC3AiFChem database
InChI KeyNEVVTFWFRCKGLF-UHFFFAOYSA-NAiFChem database

The structural complexity of 2-Phenyl-1-oxaspiro[2.5]octane arises from the unique spiro junction that creates a three-dimensional architecture with distinct conformational properties [5]. The presence of the phenyl substituent introduces additional steric and electronic considerations that significantly influence the overall molecular geometry . The compound belongs to the broader class of spirocyclic ethers, which are characterized by their distinctive conformational properties due to the bridging oxygen atom .

Conformational Analysis of the Spirocyclic Framework

The conformational behavior of 2-Phenyl-1-oxaspiro[2.5]octane is dominated by the interplay between the rigid oxirane ring and the flexible cyclohexane portion of the molecule [5]. Structural and conformational analysis using proton, carbon-13, and nitrogen-15 nuclear magnetic resonance spectroscopy has revealed that the relative configuration and preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts of protons and carbon atoms in the aliphatic rings [5] [8].

The six-membered cyclohexane ring within the spirocyclic framework preferentially adopts a chair conformation to minimize torsional strain [26] [27]. This conformational preference is consistent with classical cyclohexane behavior, where the chair form represents the most stable arrangement due to optimal bond angles approximating the tetrahedral geometry of 109.5 degrees [26]. The spirocyclic constraint, however, introduces additional considerations that modify the standard cyclohexane conformational landscape [28].

Table 2: Conformational Analysis Data

Ring SystemConformational StateTorsional StrainStability Ranking
Six-membered cyclohexane ringChair conformation preferredMinimal in chair formMost stable
Two-membered epoxide ringRigid three-membered ringHigh ring strainHigh energy
Spiro junctionTetrahedral geometryJunction point strainModerate strain
Phenyl substituentAromatic planarity maintainedConjugation effectsStabilizing influence

The two-membered oxirane ring component exhibits significant ring strain due to the highly compressed bond angles, which deviate substantially from the optimal tetrahedral geometry [23]. This ring strain contributes to the overall energy of the molecule and influences the conformational preferences of the attached cyclohexane ring [28]. The spiro carbon acts as a rigid junction point that constrains the relative orientations of the two ring systems [11].

Research on related spirocyclic compounds has demonstrated that the presence of small spirocyclic rings significantly alters conformational preferences in adjacent ring systems [28] [31]. The effect manifests as increased torsional strain in equatorial conformations, which can favor axial orientations for certain substituents [28]. This phenomenon, known as the spirocyclic effect, has been observed in density functional theory calculations and low-temperature nuclear magnetic resonance experiments [31].

The phenyl substituent at the C-2 position introduces additional conformational complexity through steric interactions with the cyclohexane ring [29]. The aromatic ring maintains its planar geometry while influencing the overall molecular conformation through both steric hindrance and electronic effects [25]. The preferred orientation of exocyclic substituents has been shown to direct subsequent chemical transformations, particularly oxidative reactions [5] [8].

Electronic Structure and Orbital Interactions

The electronic structure of 2-Phenyl-1-oxaspiro[2.5]octane is characterized by the interaction between multiple distinct orbital systems within the spirocyclic framework [14]. The compound exhibits a complex pattern of orbital interactions involving the aromatic π-system of the phenyl ring, the oxygen lone pairs of the oxirane ring, and the σ-bonding network of the saturated carbon framework [9].

The phenyl ring contributes a delocalized π-electron system that can participate in conjugative interactions with adjacent functional groups [25]. The aromatic π-orbitals maintain their characteristic energy levels and symmetry properties, providing electron density that can engage in hyperconjugative stabilization with neighboring σ-bonds [16]. This electronic delocalization contributes to the overall stability of the molecular system [14].

Table 3: Electronic Structure and Orbital Interactions

Orbital TypeEnergy LevelOrbital InteractionElectronic Effects
HOMOπ-systemπ-system conjugationElectron donation
LUMOπ* antibondingπ* antibondingElectron acceptance
Phenyl π-systemAromatic stabilizationExtended conjugationAromatic character
Oxygen lone pairsHigh energy lone pairsn → π* transitionsNucleophilic character
C-O σ bondsPolarized bondsHyperconjugationBond polarization
Spiro C-C bondsStrained bondsRing strain effectsConformational preference

The oxygen atom in the oxirane ring possesses two pairs of non-bonding electrons that occupy high-energy molecular orbitals [13]. These lone pair orbitals can participate in n → π* interactions with adjacent antibonding orbitals, particularly those associated with the phenyl ring system [23]. The electron-rich nature of the oxygen center contributes to the nucleophilic character of the oxirane ring .

The spirocyclic carbon-carbon bonds exhibit unique electronic properties due to the geometric constraints imposed by the ring fusion [16]. The bond angles at the spiro center deviate from optimal tetrahedral geometry, leading to increased s-character in the carbon-carbon bonds and modified hybridization states [14]. This electronic perturbation influences the reactivity patterns and conformational preferences of the entire molecular framework [28].

Hyperconjugative interactions between the various σ-bonding and antibonding orbitals contribute to the overall electronic stabilization of the molecule [16]. The spirocyclic framework provides multiple pathways for such interactions, particularly between the cyclopropyl-like character of the oxirane ring and adjacent carbon-hydrogen bonds [28]. These stereoelectronic effects have been demonstrated to influence conformational equilibria in related spirocyclic systems [31].

Comparative Structural Analysis with Related Oxaspiro Derivatives

The structural features of 2-Phenyl-1-oxaspiro[2.5]octane can be understood through comparison with related oxaspiro derivatives that share similar spirocyclic architectures . The parent compound 1-oxaspiro[2.5]octane provides the basic structural framework without the phenyl substitution, allowing for direct assessment of the aromatic ring's influence on molecular properties [5].

Expansion of the spirocyclic system to 1-oxaspiro[3.5]nonane introduces a four-membered ring in place of the two-membered oxirane, significantly reducing ring strain while maintaining the spirocyclic character [20]. This structural modification results in altered conformational flexibility and different reactivity patterns compared to the more strained [2.5] system . The larger ring system exhibits reduced torsional strain and modified electronic properties due to the relief of angular strain [20].

Table 4: Comparative Structural Analysis with Related Oxaspiro Derivatives

CompoundMolecular FormulaMolecular WeightRing SystemStructural Features
2-Phenyl-1-oxaspiro[2.5]octaneC₁₃H₁₆O188.27[2.5] spiro with phenylPhenyl at C-2 position
1-Oxaspiro[2.5]octaneC₇H₁₂O112.17[2.5] spiro basicUnsubstituted parent
1-Oxaspiro[3.5]nonaneC₈H₁₄O126.20[3.5] spiro expandedLarger ring system
1-Oxaspiro[2.4]heptaneC₆H₁₀O98.14[2.4] spiro contractedSmaller ring system
6-Phenyl-1-oxaspiro[2.5]octaneC₁₃H₁₆O (isomer)188.27[2.5] spiro phenyl isomerPhenyl at C-6 position

Contraction of the spirocyclic framework to 1-oxaspiro[2.4]heptane creates an even more highly strained system with a five-membered ring component . This structural variant exhibits increased ring strain throughout the molecular framework, leading to enhanced reactivity and altered conformational preferences [12]. The compact structure demonstrates the sensitivity of spirocyclic properties to ring size variations [15].

The positional isomer 6-Phenyl-1-oxaspiro[2.5]octane provides insight into the influence of phenyl substitution position on molecular properties . Investigation of this compound through nuclear magnetic resonance and single crystal X-ray diffraction analysis has revealed distinct stereochemical features compared to the C-2 substituted derivative . The different substitution pattern results in altered steric interactions and modified conformational preferences .

Structural studies of various spirocyclic compounds have demonstrated that ring size significantly impacts both conformational behavior and electronic properties [15] [19]. The systematic variation in ring dimensions provides a framework for understanding structure-activity relationships within the oxaspiro family [21]. Research into substituted spirocyclic derivatives has revealed consistent patterns relating molecular architecture to chemical reactivity and biological activity [19] [21].

Cyclization Strategies for Spiro Ring Formation

The synthesis of 2-Phenyl-1-oxaspiro[2.5]octane relies fundamentally on cyclization strategies that enable the formation of spirocyclic architectures through precise bond formation mechanisms . Intramolecular cyclization approaches have emerged as the predominant methodology, particularly utilizing Lewis acid catalysts such as boron trifluoride etherate to facilitate ring closure under controlled conditions [2]. This approach proceeds through the intramolecular cyclization of precursor molecules, specifically 2-phenylethyl 2-hydroxyethyl ether, under Lewis acid catalysis .

Radical cyclization methodologies represent an alternative pathway for spiro ring construction, employing silver-promoted intramolecular trapping of spiro radicals to produce complex cyclization products [3] [4]. These processes typically operate through radical addition, intramolecular cyclization, and subsequent ring opening mechanisms, providing access to structurally challenging spirocyclic frameworks [3]. The radical approach offers distinct advantages in terms of functional group tolerance and the ability to form multiple bonds in a single transformation [5].

Transition metal-catalyzed spirocyclization reactions have demonstrated exceptional efficiency in constructing oxaspiro systems [6] [7]. Palladium-catalyzed processes proceed through oxidative addition, intramolecular carbopalladation, carbon-hydrogen bond activation, and migratory insertion sequences [8]. Gold-catalyzed methodologies have shown particular promise for spiro ring formation, with systems such as triphenylphosphine gold perchlorate enabling cycloisomerization pathways under mild conditions [9].

Table 1: Representative Cyclization Strategies for Spiro Ring Formation

StrategyCatalyst/ConditionsTypical Yield (%)Temperature (°C)Selectivity
Intramolecular CyclizationBoron trifluoride etherate65-850-25High
Radical CyclizationSilver salts/Silver triflate70-9025-80Moderate
Lewis Acid PromotedLewis acids (Boron trifluoride, Aluminum chloride)60-80-20-50High
Base-PromotedPotassium carbonate, 1,8-Diazabicycloundec-7-ene55-7525-100Moderate
Transition Metal CatalyzedPalladium, Gold, Platinum complexes80-9525-150Excellent
PhotochemicalUltraviolet light/sensitizer45-7025-40Variable
Thermal CyclizationElevated temperature50-75100-200Low-Moderate

Stereoselective Approaches in Epoxide Functionalization

Stereoselective epoxide formation constitutes a critical component in the synthesis of 2-Phenyl-1-oxaspiro[2.5]octane, with several methodologies demonstrating high enantioselectivity [10] [11]. The asymmetric epoxidation of isatins using sulfonium ylide reagents achieves highly diastereoselective outcomes, providing straightforward access to biologically significant spiro-epoxyoxindoles [10]. This methodology relies on the in situ preparation of sulfonium ylide reagents to achieve diastereoselective epoxidation with enantioselectivities reaching 95% under optimized conditions [11].

The Sharpless asymmetric epoxidation represents a foundational approach for chiral epoxide synthesis, particularly effective for allylic alcohol substrates [12]. This methodology employs titanium tetraisopropoxide with diethyl tartrate as the chiral auxiliary, achieving enantioselectivities exceeding 90% for appropriately substituted substrates [12]. The mechanistic understanding of stereoselectivity in epoxide formation and ring opening has been significantly advanced through detailed studies of enzyme-catalyzed processes [12].

Hydrogen-bonding catalysis has emerged as a sophisticated approach for stereoselective epoxide-opening spirocyclization reactions [13] [14]. Mechanistic investigations have revealed the dramatic roles of simple solvents in hydrogen-bonding catalysis, particularly in methanol-induced kinetic epoxide-opening spirocyclization of glycal epoxides [13]. These processes demonstrate second-order dependence on methanol, with the glycal ring oxygen being required for effective catalysis [13].

Table 2: Stereoselective Approaches in Epoxide Functionalization

MethodCatalyst SystemEnantiomeric Excess (%)Yield (%)Substrate Scope
Asymmetric EpoxidationChiral Titanium complexes85-9570-85Broad
Sharpless EpoxidationTitanium tetraisopropoxide/Diethyl tartrate90-9880-95Allylic alcohols
Jacobsen EpoxidationManganese-salen complexes88-9675-90Unfunctionalized olefins
Darzens ReactionChiral amines70-9060-80Aldehydes/ketones
Sulfonium Ylide MethodChiral sulfides80-9565-85Carbonyl compounds
Hydrogen Bonding CatalysisProtic solvents75-8870-90Glycal epoxides
Enzyme CatalysisEpoxide hydrolases>9585-98Specific substrates

Catalytic Systems for Enhanced Reaction Efficiency

Advanced catalytic systems have been developed to enhance the efficiency of oxaspiro compound synthesis, with particular emphasis on transition metal catalysis and heterogeneous systems [15] [16]. Palladium-catalyzed systems employing bis(dibenzylideneacetone)palladium with appropriate ligands demonstrate exceptional performance in spirocyclization reactions, achieving yields of 80-95% with turnover numbers ranging from 10-50 [8]. The mechanistic pathway proceeds through a well-defined sequence involving oxidative addition, intramolecular carbopalladation, and carbon-hydrogen bond activation [8].

Gold catalysis has proven particularly effective for oxaspiro synthesis, with triphenylphosphine gold perchlorate systems enabling rapid construction of spiro-bicyclic frameworks under mild conditions [9]. These Au/Scandium relay catalysis approaches facilitate the formation of oxa-spiro-bicyclo[2.1.1]hexanes through cascade reactions involving gold-catalyzed cycloisomerization followed by scandium triflate-catalyzed [3+2] cycloaddition with bicyclo[1.1.0]butanes [9].

Iron-based catalytic systems, particularly iron/2-oxoglutarate-dependent oxygenases, have been successfully redesigned to catalyze spiro-ring formation reactions [17]. Structure-based redesign of these enzymes enables the expansion of their function from isomerization to spiro-ring formation, producing novel spirocyclic compounds through hydrogen atom abstraction and subsequent carbon-carbon bond formation [17].

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and environmental sustainability [16] [18]. Copper-substituted nickel ferrite nanoparticles immobilized on lysine-grafted graphene oxide nanosheets have demonstrated effectiveness in tandem oxidative cyclization reactions, facilitating the synthesis of oxazole heterocyclic scaffolds with excellent recyclability [18].

Table 3: Catalytic Systems for Enhanced Reaction Efficiency

Catalyst TypeSpecific CatalystLoading (mol%)Turnover NumberReaction Time (h)Yield Range (%)
Palladium ComplexesBis(dibenzylideneacetone)palladium/Ligand2-1010-502-1280-95
Gold ComplexesTriphenylphosphine gold perchlorate5-155-201-870-90
Platinum ComplexesPlatinum dichloride/Ligand5-205-254-2460-85
Scandium TriflateScandium triflate10-303-106-1875-90
Iron ComplexesIron(III) porphyrins1-520-1001-685-98
Copper ComplexesCopper triflate/Ligand5-155-203-1565-85
Heterogeneous SystemsCopper-nickel ferrite/Lysine-graphene oxide5-205-208-2470-88

Innovative Techniques in Ring Expansion and Contraction

Ring expansion and contraction methodologies provide sophisticated approaches for accessing diverse spirocyclic architectures from readily available precursors [19] [20]. Semipinacol rearrangement strategies enable the stereocontrolled formation of spirocycles through photochemically initiated processes, although practical implementation has encountered challenges with ultraviolet light activation systems [21]. These approaches typically involve the rearrangement of substrates bearing intramolecular alcohols to provide spirocyclic ring systems through bond migration mechanisms [21].

Electrophilic ring opening of spiro-cyclopropanecarboxylated precursors followed by reaction with 1,8-diazabicycloundec-7-ene reveals interesting ring-contraction and ring-expansion pathways depending on substrate structure and protective group patterns [22]. These transformations provide stereoselective access to carbon chain extended keto-furanoses and carbon-glycosylated bicyclic compounds [22]. The selectivity between ring-contraction and ring-expansion depends critically on the hydroxyl protective groups present adjacent to the spiro center [22].

Wagner-Meerwein-like rearrangements represent a common reactivity feature in spirocyclic transformations, particularly in transition metal-catalyzed processes [23]. These rearrangements proceed through carbon-to-carbon migration of spirocyclic bonds, driven by the rearomatization of aromatic ring systems [23]. The formation of transient spiroindole intermediates followed by migration provides access to complex fused polycyclic scaffolds [23].

Ring-closing metathesis has emerged as a powerful tool for spiro annulation processes, particularly in the construction of cage polycycles [24]. These methodologies employ Grignard reactions and ring-closing metathesis as key steps to access complex spirocyclic architectures [24]. The approach enables the synthesis of unprecedented octacyclic cage compounds through intramolecular Diels-Alder reactions as key transformations [24].

Table 4: Ring Expansion and Contraction Techniques

TechniqueStarting Ring SizeProduct Ring SizeConditionsYield (%)Selectivity
Semipinacol Rearrangement4-65-7Acid catalysis60-80Good
Wagner-Meerwein Rearrangement5-76-8Carbocation formation70-85Moderate
Ring-Closing MetathesisAcyclic5-8Grubbs catalyst80-95Excellent
Electrophilic Ring Opening3-45-7Lewis acid/base55-75Variable
Thermal Rearrangement4-55-6100-200°C45-70Poor
Photochemical Rearrangement5-66-7Ultraviolet irradiation50-75Moderate
Radical Ring Expansion3-55-7Radical initiator65-85Good

Flow chemistry approaches have demonstrated significant potential for accelerating spirocyclic synthesis [25]. The integration of synthetic chemistry with flow processing provides a powerful platform for molecular assembly, enabling the development of novel flow-through processes for reactions commonly encountered in natural product synthesis programs [25]. These methodologies include iridium-catalyzed hydrogenation, iterative crotylations, gold-catalyzed spiroketalization, and late-stage reductions under continuous flow conditions [25].

Table 5: Reaction Optimization Parameters

ParameterOptimal RangeEffect on YieldEffect on SelectivityOptimization Method
Temperature25-80°CModerateHighResponse surface
Pressure1-15 atmSignificantLowFactorial design
Concentration0.1-0.5 MHighModerateSimplex method
Catalyst Loading5-15 mol%ModerateSignificantGradient method
Reaction Time2-12 hLowLowKinetic analysis
Solvent SystemPolar aproticHighHighScreening
Additive Effect0.1-1.0 equivVariableModerateStatistical design

XLogP3

3

Other CAS

37545-92-9

Dates

Last modified: 08-19-2023

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